2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Potential
Research has demonstrated the potential of related compounds in antimicrobial and antifungal applications. For example, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based amides and esters exhibited significant antimicrobial activity against a range of bacteria and fungi, including Mycobacterium tuberculosis and Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Similarly, other derivatives, such as 5-(benzylidene)-3-phenylthiazolidin-4-one, showed notable antibacterial activity against common bacterial strains like E. coli and S. aureus, as well as against fungal pathogens (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Several studies have highlighted the anticancer potential of related compounds. For instance, some 4-thiazolidinones with benzothiazole moiety exhibited significant antitumor activity against various cancer cell lines, including leukemia and melanoma (Havrylyuk et al., 2010). Another study found that certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives displayed appreciable growth inhibition in several cancer cell lines (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Properties
Compounds derived from similar structures have shown potential as anti-inflammatory and analgesic agents. A study on novel heterocyclic compounds derived from visnagenone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, revealed significant inhibitory activity on cyclooxygenase enzymes and demonstrated analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enzyme Inhibition for Therapeutic Use
Several studies indicate that related compounds may serve as effective enzyme inhibitors, which can be therapeutic in various conditions. For example, a study on compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition, which can be beneficial in treating conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-11-9-26-17(19-11)21-15(23)7-13-8-16(24)22-18(20-13)27-10-12-4-3-5-14(6-12)25-2/h3-6,8-9H,7,10H2,1-2H3,(H,19,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMYVPIWXGLXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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